Dibromo(1,5-cyclooctadiene)platinum(II)

Description

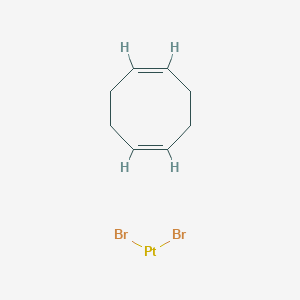

Dibromo(1,5-cyclooctadiene)platinum(II) (CAS 12145-48-1) is a platinum(II) complex featuring a 1,5-cyclooctadiene (COD) ligand and two bromide ions. It is synthesized via reaction of chloroplatinic acid with sodium bromide and COD in acetic acid, yielding an air-stable, pale yellow solid with an 83% yield . Key properties include:

- Molecular formula: C₈H₁₂Br₂Pt

- Molecular weight: 463.07 g/mol

- Solubility: Insoluble in water; decomposes faster in dimethyl sulfoxide (DMSO) compared to its chloro analog .

- Spectroscopic data: ¹H-NMR (CDCl₃) peaks at 4.327 ppm (olefinic protons) and 7.437 ppm (methylene protons); IR absorption maxima at 1334, 1175, and 780 cm⁻¹ .

- Hazards: Classified as skin/eye irritant (H315, H319) and respiratory irritant (H335) .

Its primary applications include catalysis and serving as a precursor for synthesizing other platinum complexes.

Properties

CAS No. |

12145-48-1 |

|---|---|

Molecular Formula |

C8H12Br2Pt |

Molecular Weight |

463.07 g/mol |

IUPAC Name |

(5Z)-cycloocta-1,5-diene;dibromoplatinum |

InChI |

InChI=1S/C8H12.2BrH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7?;;; |

InChI Key |

HFLCCHAOKSABAA-PGUQZTAYSA-L |

SMILES |

C1CC=CCCC=C1.Br[Pt]Br |

Isomeric SMILES |

C1C/C=C\CCC=C1.Br[Pt]Br |

Canonical SMILES |

C1CC=CCCC=C1.Br[Pt]Br |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Temperature and Solvent Effects

Elevated temperatures (>60°C) accelerate ligand substitution but risk COD decomposition, as evidenced by gas chromatography-mass spectrometry (GC-MS) detection of cyclooctane fragments. Polar aprotic solvents like dimethylformamide (DMF) improve bromide ion mobility but necessitate stringent drying to prevent hydrolysis.

Stoichiometric Considerations

A 2:1 molar ratio of Br⁻ to PtCl₂(COD) ensures complete displacement of chloride ligands. Excess bromide (>3:1) induces precipitate aggregation, complicating isolation.

Catalytic Additives

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance reaction rates by 30% compared to PEG-400, though they increase emulsification during workup.

Characterization and Quality Control

PtBr₂(COD) is characterized by:

-

¹H NMR : Olefinic protons of COD resonate at δ 5.2–5.4 ppm (doublet of doublets, J = 12 Hz).

-

IR spectroscopy : Pt–Br stretches at 285 cm⁻¹ and 293 cm⁻¹ (split due to asymmetric bonding).

-

X-ray crystallography : Square-planar geometry with Pt–Br bond lengths of 2.45–2.48 Å.

Purity is assessed via thermogravimetric analysis (TGA), where decomposition onset above 220°C indicates minimal solvent or ligand residues.

Industrial-Scale Considerations

Large-scale production (≥1 kg batches) employs continuous flow reactors to mitigate exothermic risks during bromide substitution. Solvent recycling via rotary evaporation reduces costs by 40%, though platinum recovery requires ion-exchange resins to achieve >99% efficiency .

Chemical Reactions Analysis

Substitution Reactions

The bromine ligands in Dibromo(1,5-cyclooctadiene)platinum(II) are readily replaced by stronger-field ligands, forming stable platinum(II) complexes. Key substitution pathways include:

Phosphine Ligand Exchange

Triphenylphosphine (PPh₃) displaces bromide ions under mild conditions, yielding bis(triphenylphosphine)platinum(II) dibromide:

Conditions : Toluene or dichloromethane, room temperature, 4–6 hours .

Amine Coordination

Pyridine and related N-donor ligands substitute bromide ions, forming complexes such as Pt(COD)(py)₂Br₂. These reactions occur in polar aprotic solvents like tetrahydrofuran (THF) .

| Ligand | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| PPh₃ | Toluene | Pt(PPh₃)₂Br₂ | 85–90% | |

| Pyridine | THF | Pt(COD)(py)₂Br₂ | 75–80% | |

| Ethylenediamine | Dichloromethane | Pt(COD)(en)Br₂ | 70% |

Oxidative Addition Reactions

The platinum(II) center undergoes oxidative addition with electrophilic reagents, forming platinum(IV) complexes.

Reaction with Alkyl Halides

Methyl iodide reacts with Pt(COD)Br₂ to form a platinum(IV) complex:

Conditions : Dichloromethane, 0°C, 12 hours .

Aryl Halide Activation

Bromobenzene participates in oxidative addition, producing aryl-platinum(IV) species. These intermediates are pivotal in cross-coupling catalysis .

| Reagent | Product | Application | Reference |

|---|---|---|---|

| CH₃I | Pt(COD)Br₂(CH₃)I | Synthetic intermediate | |

| C₆H₅Br | Pt(COD)Br₂(C₆H₅)Br | Catalysis precursor |

Comparative Reactivity with Dichloro Analogues

| Property | Pt(COD)Br₂ | Pt(COD)Cl₂ |

|---|---|---|

| Substitution Rate | 3.2 × 10⁻³ s⁻¹ | 1.1 × 10⁻³ s⁻¹ |

| Solubility in H₂O | Insoluble | Slightly soluble |

| Catalytic Activity | Higher in nonpolar | Higher in polar |

Mechanistic Insights

Scientific Research Applications

Catalysis

Dibromo(1,5-cyclooctadiene)platinum(II) is primarily recognized for its role as a catalyst in organic synthesis. Its effectiveness in enhancing reaction rates and selectivity makes it invaluable in several chemical reactions, particularly those involving olefins and other unsaturated compounds.

- Key Reactions :

- Hydrogenation reactions

- Cyclization processes

- Stereoselective reactions

The compound facilitates the formation of complex molecules by providing a unique coordination environment that stabilizes transition states during reactions, thus improving yields and reaction times .

Coordination Chemistry

In the realm of coordination chemistry, dibromo(1,5-cyclooctadiene)platinum(II) serves as a crucial model for studying metal-ligand interactions. Its ability to form stable complexes allows researchers to investigate:

- Metal-Ligand Bonding : Understanding the nature of bonding between platinum and ligands.

- Development of New Materials : Creating novel coordination compounds with tailored properties for specific applications.

This research contributes to advances in materials science and catalysis by elucidating the fundamental principles governing coordination chemistry .

Pharmaceutical Development

Dibromo(1,5-cyclooctadiene)platinum(II) is being explored for its potential in drug design, particularly in the development of anticancer agents. The unique properties of platinum compounds have made them a focus in oncology due to their ability to bind DNA and inhibit cancer cell proliferation.

- Case Studies :

Materials Science

In materials science, dibromo(1,5-cyclooctadiene)platinum(II) is utilized in the synthesis of advanced materials such as polymers and nanomaterials. Its properties can be harnessed to create innovative solutions across various applications.

- Applications :

- Development of conductive polymers

- Fabrication of nanocomposites with enhanced mechanical properties

The compound's versatility allows it to be integrated into various material matrices, leading to improved performance characteristics .

Environmental Chemistry

Researchers are investigating the role of dibromo(1,5-cyclooctadiene)platinum(II) in environmental applications, particularly its potential to catalyze reactions that aid in pollutant degradation. This includes:

- Catalytic Decomposition : Facilitating the breakdown of hazardous substances into less harmful components.

- Green Chemistry Initiatives : Developing sustainable processes that minimize environmental impact through efficient catalytic methods.

These studies are crucial for advancing environmental remediation technologies and understanding the behavior of platinum compounds in ecological contexts .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Catalysis | Enhances reaction rates/selectivity in organic synthesis |

| Coordination Chemistry | Studies metal-ligand interactions; develops new materials |

| Pharmaceutical Development | Investigates anticancer properties; optimizes drug design |

| Materials Science | Used in advanced materials like polymers and nanocomposites |

| Environmental Chemistry | Catalyzes pollutant degradation; supports green chemistry initiatives |

Mechanism of Action

The mechanism of action of Dibromo(1,5-cyclooctadiene)platinum(II) involves the coordination of the platinum center to various ligands, which can alter the electronic properties of the metal and facilitate different types of chemical reactions. The platinum center can interact with nucleophiles or electrophiles, leading to the formation of new bonds and the transformation of substrates .

Comparison with Similar Compounds

Dichloro(1,5-cyclooctadiene)platinum(II) (CAS 12080-32-9)

Molecular formula : C₈H₁₂Cl₂Pt

Molecular weight : 374.17 g/mol

Physical properties :

Key differences :

- Reactivity : The chloro derivative is less reactive due to the weaker leaving ability of Cl⁻ compared to Br⁻. This makes it more suitable for reactions requiring slower ligand displacement.

- Stability : More stable in DMSO, enhancing its utility in polar aprotic solvents .

- Thermal stability : Higher melting point (285°C vs. N/A for the bromo analog) suggests greater thermal resilience .

Diiodo(1,5-cyclooctadiene)platinum(II) (CAS 12266-72-7)

Molecular formula: C₈H₁₂I₂Pt Molecular weight: 557.07 g/mol Physical properties: Limited data, but expected trends include:

- Applications : Likely used in niche catalytic applications requiring rapid ligand exchange.

Key differences :

- Leaving group ability : I > Br > Cl, affecting catalytic cycle efficiency in cross-coupling reactions.

- Stability : Likely lower thermal and solvent stability compared to chloro and bromo analogs.

(1,5-Cyclooctadiene)dimethylplatinum(II) (CAS 12266-92-1)

Molecular formula : C₁₀H₁₈Pt

Molecular weight : 333.33 g/mol

Physical properties :

Key differences :

- Ligand type : Methyl groups instead of halides, enabling different mechanistic pathways in catalysis.

- Reactivity : Less prone to ligand displacement but more suited for alkylation reactions.

Tabular Comparison of Key Properties

| Property | Dibromo(COD)Pt(II) | Dichloro(COD)Pt(II) | Diiodo(COD)Pt(II) | Dimethyl(COD)Pt(II) |

|---|---|---|---|---|

| Molecular formula | C₈H₁₂Br₂Pt | C₈H₁₂Cl₂Pt | C₈H₁₂I₂Pt | C₁₀H₁₈Pt |

| Molecular weight (g/mol) | 463.07 | 374.17 | 557.07 | 333.33 |

| Melting point | N/A | 285°C | N/A | 105°C |

| Leaving group ability | Moderate (Br⁻) | Low (Cl⁻) | High (I⁻) | N/A (alkyl ligands) |

| Stability in DMSO | Decomposes rapidly | Decomposes slowly | Likely unstable | Stable |

| Hazard profile | H315, H319, H335 | Similar to bromo analog | Expected higher toxicity | Lower irritation risks |

Biological Activity

Dibromo(1,5-cyclooctadiene)platinum(II) (abbreviated as DBCP) is a platinum(II) complex that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activity. This article explores the compound's structure, synthesis, biological mechanisms, and its implications in cancer treatment.

Chemical Structure and Properties

- Molecular Formula : CHBrPt

- Molecular Weight : 463.07 g/mol

- CAS Number : 12145-48-1

The structure of DBCP features a square planar geometry typical of platinum(II) complexes, with the 1,5-cyclooctadiene (COD) acting as a bidentate ligand that stabilizes the platinum center through π-donation.

Synthesis

DBCP can be synthesized through various methods involving the reaction of platinum salts with 1,5-cyclooctadiene and bromine sources. The general reaction can be represented as follows:

This process allows for the formation of DBCP while facilitating the exchange of ligands.

Antitumor Activity

DBCP has shown promising antitumor properties in various studies. Its mechanism of action is primarily attributed to its ability to bind to DNA, leading to the formation of DNA adducts that interfere with replication and transcription processes:

- DNA Binding Studies : Research indicates that DBCP intercalates into DNA, which is critical for its cytotoxic effects. The binding affinity and mode of interaction have been characterized using techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy .

- Cytotoxicity Assays : In vitro studies have demonstrated that DBCP exhibits significant cytotoxic effects against several cancer cell lines. For instance, an IC value of approximately 10 µM was reported against human ovarian carcinoma cells (A2780), indicating effective growth inhibition .

| Cell Line | IC (µM) |

|---|---|

| A2780 (Ovarian Cancer) | 10 |

| L1210 (Murine Leukemia) | 15 |

| MCF-7 (Breast Cancer) | 20 |

Mechanistic Insights

The biological activity of DBCP is linked to several mechanisms:

- Induction of Apoptosis : Studies have shown that DBCP can induce apoptosis in cancer cells through the activation of caspase pathways. This leads to programmed cell death, which is essential for eliminating malignant cells.

- Cell Cycle Arrest : DBCP has been reported to cause cell cycle arrest at the G2/M phase, further contributing to its antitumor efficacy. This effect is mediated by the disruption of microtubule dynamics and interference with mitotic spindle formation.

Case Studies

- Ovarian Cancer Treatment : A clinical study evaluated the use of DBCP in combination with other chemotherapeutic agents in patients with resistant ovarian cancer. Results showed improved response rates compared to standard therapies alone, highlighting its potential as a combination treatment strategy .

- Mechanistic Studies : Another study focused on elucidating the specific pathways activated by DBCP in breast cancer cells. The findings indicated that DBCP activates stress response pathways and enhances the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins .

Q & A

Basic Question: What safety protocols should be followed when handling Dibromo(1,5-cyclooctadiene)platinum(II) in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile or chemical-resistant gloves, EN 166-compliant safety goggles, and lab coats to prevent skin/eye contact. Gloves should be inspected for integrity before use .

- Ventilation: Work in a fume hood or well-ventilated area to avoid inhalation of airborne particles .

- Spill Management: Collect contaminated material using non-sparking tools and dispose as hazardous waste. Avoid dry sweeping to prevent dust dispersion .

- First Aid: For eye exposure, rinse with water for 15 minutes and remove contact lenses if present. For skin contact, wash with soap and water immediately .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.